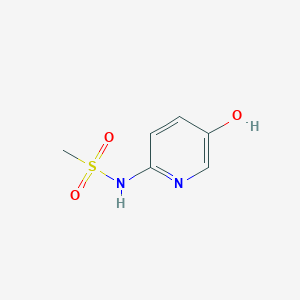

N-(5-hydroxypyridin-2-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(5-hydroxypyridin-2-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-12(10,11)8-6-3-2-5(9)4-7-6/h2-4,9H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVROQDNMHCPVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxypyridin-2-yl)methanesulfonamide typically involves the reaction of 5-hydroxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

5-hydroxypyridine+methanesulfonyl chloride→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxypyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridine ketones, while reduction may produce pyridine amines.

Scientific Research Applications

N-(5-hydroxypyridin-2-yl)methanesulfonamide has shown promise in several biological applications:

- Anti-inflammatory Properties : Research indicates that the compound may inhibit pro-inflammatory mediators. Studies have highlighted its potential as a therapeutic agent in conditions characterized by inflammation, such as asthma and arthritis. For instance, inhibitors targeting MSK1 (Mitogen and Stress Activated Kinase 1) have been linked to the compound's ability to reduce inflammatory cytokine levels in vitro and in vivo .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity, particularly against strains resistant to conventional antibiotics .

Synthesis Methodologies

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis often begins with pyridine derivatives, which are then functionalized through sulfonamide formation.

- Reactions : The reaction conditions may include the use of catalysts or specific solvents to enhance yield and purity. For example, reactions involving ketene dithioacetals have been reported to yield high-purity products .

- Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structures.

Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts:

- Cancer Treatment : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. In particular, it has shown efficacy in ovarian cancer models, where it reduced tumor growth significantly.

- Respiratory Diseases : Its application in treating respiratory conditions like asthma is noteworthy. The compound's ability to modulate inflammatory responses makes it a candidate for developing new asthma therapies .

Case Studies

Several case studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of N-(5-hydroxypyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxyl group and methanesulfonamide moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The structural diversity of sulfonamides arises from variations in the aromatic core, substituents, and sulfonamide groups. Below is a comparative analysis of key analogs:

*Calculated based on molecular formulas.

Key Observations :

- Core Heterocycles: Pyridine (target compound) vs. benzene (Nimesulide) vs. pyrimidine ().

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in Nimesulide) enhance electrophilicity, while bulky groups (e.g., cyclopropane in ) improve metabolic resistance .

- Sulfonamide Variations : Methanesulfonamide (target compound) vs. benzenesulfonamide (). Methanesulfonamide derivatives generally exhibit faster renal clearance due to lower molecular weight .

Physicochemical Properties

Vibrational spectroscopy studies on methylphenyl methanesulfonamides () reveal that substituent position significantly affects molecular conformation and NMR chemical shifts. For example, ortho-substituted derivatives exhibit restricted rotation, leading to distinct spectral profiles compared to para-substituted analogs. The target compound’s hydroxypyridine group likely contributes to intramolecular hydrogen bonding, as seen in similar systems .

Biological Activity

N-(5-hydroxypyridin-2-yl)methanesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-hydroxypyridine with methanesulfonyl chloride in the presence of a base. This method yields the desired sulfonamide derivative, which can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

2. Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmacology.

2.1 Antimicrobial Activity

Research indicates that compounds containing the pyridine moiety often exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported in the low micromolar range. The specific antimicrobial effectiveness of this compound against various bacterial strains remains an area for further exploration.

2.2 Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of related methanesulfonamide compounds on cancer cell lines. For example, compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1.2 to 5.3 µM . This suggests that this compound may possess comparable effects, warranting further investigation.

3.1 In Vitro Studies

A study focusing on methanesulfonamide derivatives highlighted their ability to inhibit specific enzymes involved in cancer progression and inflammation pathways. The inhibition of HMG-CoA reductase was particularly noted, with some derivatives exhibiting potency significantly higher than established drugs like lovastatin .

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Lovastatin | 11 | HMG-CoA reductase |

| Compound 3a | 1.12 | Cholesterol biosynthesis |

3.2 Anti-inflammatory Activity

The anti-inflammatory potential of methanesulfonamide derivatives has also been documented. Compounds similar to this compound have shown promising results in reducing inflammatory markers in vitro, suggesting a mechanism that may involve the modulation of cytokine production and inhibition of specific inflammatory pathways .

4. Conclusion

This compound exhibits promising biological activities that could be harnessed for therapeutic purposes. While existing research provides a foundation for understanding its potential effects, further studies are necessary to elucidate its mechanisms of action and efficacy across different biological systems.

Q & A

Basic: What synthetic routes are available for N-(5-hydroxypyridin-2-yl)methanesulfonamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine. For pyridine-based sulfonamides, regioselective functionalization of the pyridine ring is critical. A general protocol involves:

Sulfonylation : Reacting 5-hydroxypyridin-2-amine with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane.

Temperature Control : Maintaining 0–5°C during sulfonylation minimizes side reactions.

Purification : Flash column chromatography (e.g., 40% ethyl acetate in hexane) isolates the product, with yield optimization depending on stoichiometric ratios and reaction time .

Key Parameters : Excess sulfonyl chloride (1.5 equiv), reaction time (4–18 h), and inert atmosphere (N₂/Ar) improve yields.

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1339 cm⁻¹ and hydroxyl O-H stretches at ~3256 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyridine ring and sulfonamide linkage.

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. For example, SHELX software (SHELXL-97) refines atomic positions using high-resolution data. Parameters include R factor (<0.1), data-to-parameter ratio (>15:1), and validation of thermal displacement parameters .

Advanced: How can researchers address contradictions in crystallographic data refinement for sulfonamide derivatives?

Methodological Answer:

Discrepancies in SHELX-refined structures often arise from:

- Twinned Crystals : Use the TWIN/BASF commands in SHELXL to model twinning matrices.

- Disordered Solvent Molecules : Apply PART/SQEEZE to mask unresolved electron density.

- Validation Tools : Cross-check using PLATON (ADDSYM) to detect missed symmetry and check R₁/wR₂ convergence trends. For example, in a study of N-(2-hydroxy-5-nitrophenyl)methanesulfonamide, ethanol solvent disorder was resolved by constraining hydrogen-bonding distances (2.8–3.2 Å) .

Advanced: How do structural modifications (e.g., substituents on the pyridine ring) influence biological or physicochemical properties?

Methodological Answer:

Structure-activity relationship (SAR) studies require systematic variation of substituents:

- Hydroxyl vs. Nitro Groups : The 5-hydroxyl group in this compound enhances hydrogen-bond donor capacity (e.g., O-H⋯O interactions with enzymes), while nitro groups (as in nimesulide derivatives) increase electrophilicity and binding affinity .

- Methanesulfonamide vs. Trifluoromethanesulfonamide : Trifluoromethyl groups improve metabolic stability but may sterically hinder target interactions .

Experimental Design : Compare IC₅₀ values or binding constants (Kd) of analogs using enzyme inhibition assays or isothermal titration calorimetry (ITC).

Advanced: How can low-quality X-ray diffraction data (e.g., weak resolution or high R-factors) be salvaged for structural analysis?

Methodological Answer:

- Data Merging : Combine multiple datasets (e.g., from different crystals) using SCALA or AIMLESS to improve completeness.

- Density Modification : Employ PHENIX AutoSol for ab initio phasing in low-resolution (<2.5 Å) cases.

- Constraints : Apply riding hydrogen models and isotropic displacement parameters for light atoms. In a study resolving N-(5-chloropyridin-2-yl)triflimide, partial occupancy refinement (0.5–0.7) resolved disordered chlorine atoms .

Methodological: How should researchers interpret conflicting results in hydrogen-bonding networks or molecular packing?

Methodological Answer:

- Hydrogen-Bond Analysis : Use Mercury or CrystalExplorer to map donor-acceptor distances and angles. For example, ethanol solvates in N-(2-hydroxy-5-nitrophenyl)methanesulfonamide form bifurcated O-H⋯O and N-H⋯O bonds (2.89–3.12 Å), validated against Cambridge Structural Database (CSD) statistics .

- Packing Motifs : Compare with analogous sulfonamides (e.g., sulfapyridine derivatives) to identify conserved π-π stacking or hydrophobic interactions. Contradictions may arise from solvent polarity or crystallization temperature.

Basic: What computational methods are suitable for predicting the reactivity or stability of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., Fukui indices).

- Solubility Prediction : Use COSMO-RS to estimate logP and solubility in polar solvents (e.g., DMSO).

- Degradation Pathways : Simulate hydrolysis or oxidation under acidic/alkaline conditions using Gaussian or ORCA.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.